

Application Notes and Protocols for PF-07321332 (Nirmatrelvir) Administration in Preclinical Research

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Compound of Interest

Compound Name: PF-0713

Cat. No.: B1679685

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Introduction

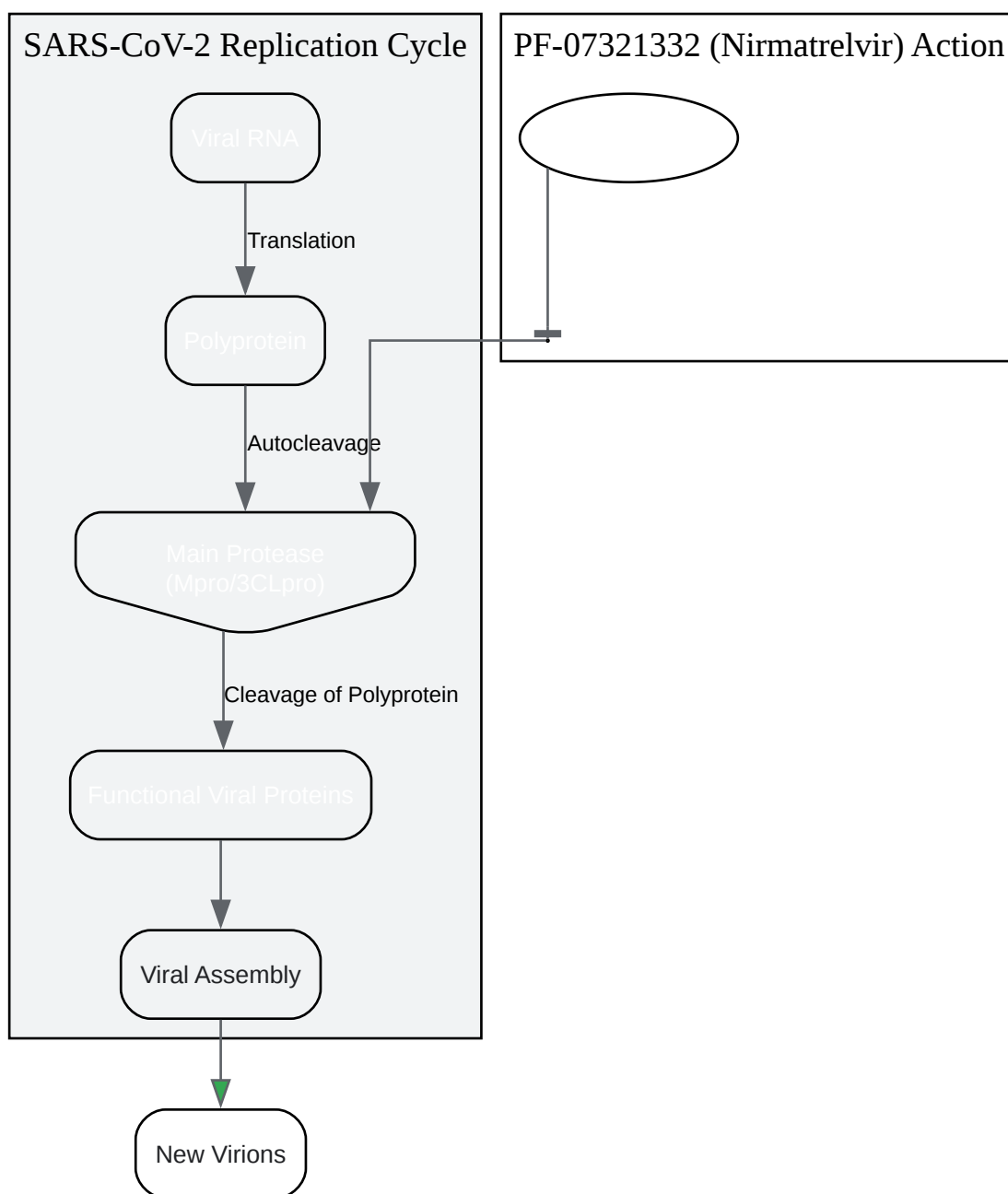
PF-07321332, also known as nirmatrelvir, is an orally bioavailable inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).^{[1][2][3]} Mpro is a viral enzyme essential for the replication of coronaviruses, making it a prime target for antiviral therapeutics.^{[1][4]} Nirmatrelvir is the active component of the authorized oral antiviral medication PAXLOVID™, where it is co-administered with ritonavir.^[4] Ritonavir acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing nirmatrelvir.^[5] This co-administration leads to higher and more sustained plasma concentrations of nirmatrelvir, thereby enhancing its antiviral efficacy.^{[4][5]}

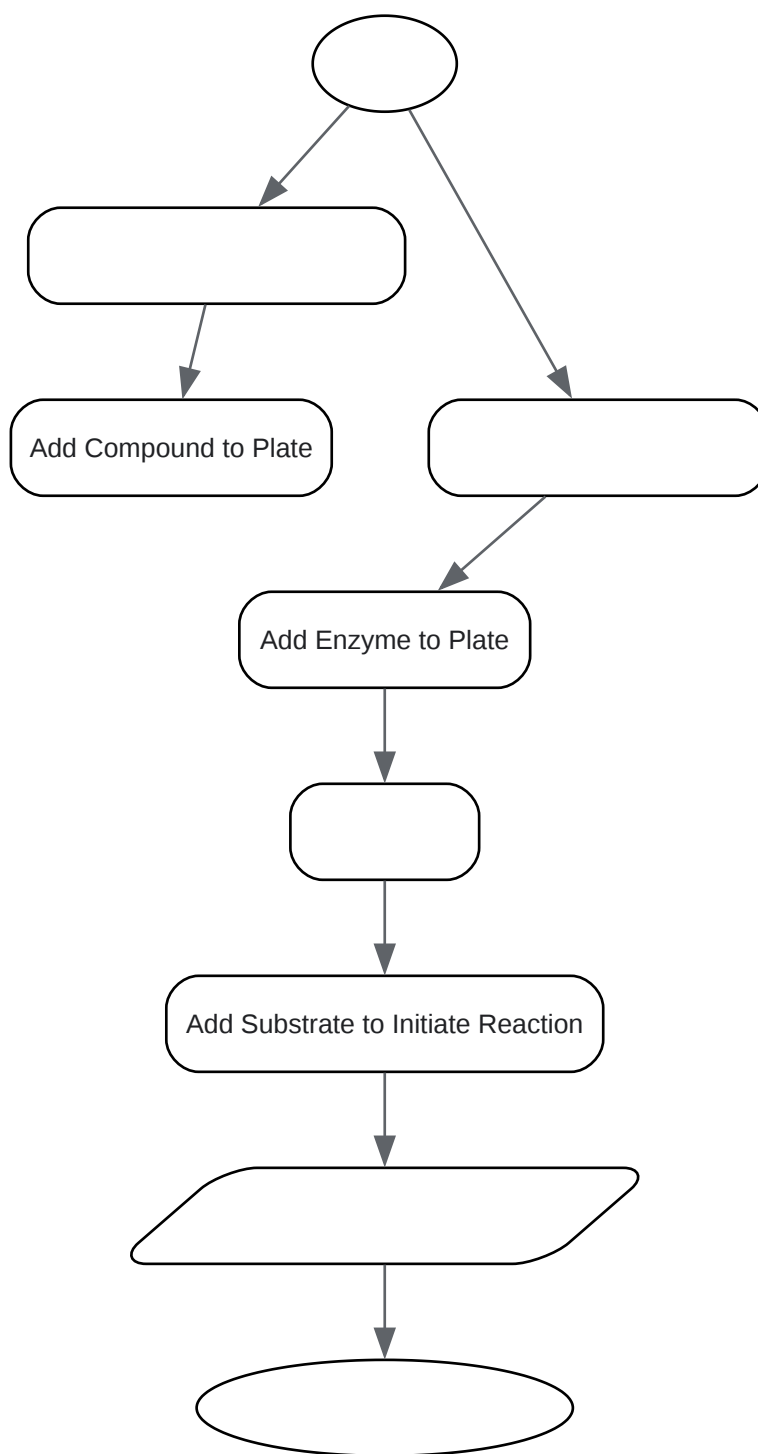
These application notes provide a comprehensive overview of the preclinical administration of PF-07321332, including its mechanism of action, quantitative data from in vitro and in vivo studies, and detailed experimental protocols to guide researchers in their preclinical investigations.

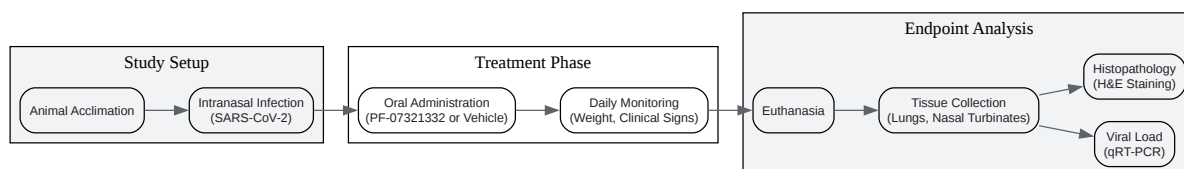
Mechanism of Action

PF-07321332 is a peptidomimetic, reversible-covalent inhibitor that targets the catalytic cysteine residue (Cys145) within the active site of the SARS-CoV-2 Mpro.[6] By binding to this critical residue, nirmatrelvir blocks the proteolytic activity of Mpro, preventing the cleavage of viral polyproteins into their functional non-structural proteins. This disruption of the viral replication cycle ultimately inhibits the propagation of the virus.[6]

Below is a diagram illustrating the proposed mechanism of action of PF-07321332.







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